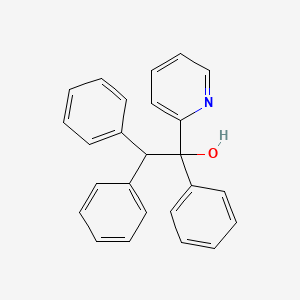
5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is an organic compound belonging to the class of thiadiazolidines This compound is characterized by a thiadiazolidine ring with a benzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves the reaction of benzylamine with sulfur dioxide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the thiadiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine proteases, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is often irreversible, making the compound a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- 5-(4-Methoxybiphenyl-3-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- 5-(4-Chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Uniqueness
5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to its specific benzyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H10N2O3S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C9H10N2O3S/c12-9-7-11(15(13,14)10-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
Clave InChI |
UNFJLRCZNPDZMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)


![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)

![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)



![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)


